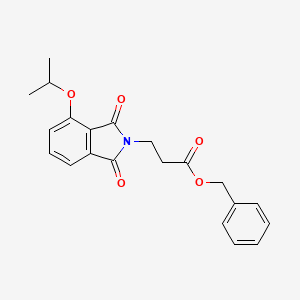
Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate” is a chemical compound that has been studied for its potential biological activities . It is related to the compound “3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate (Lapdesf-4c)”, which is described as a fetal hemoglobin-inducing agent that acts as a nitric oxide (NO) donor, exhibiting pleiotropic effects as an anti-inflammatory and analgesic .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl) acetic acid. Further chlorination of this product forms 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride . The second step involves the reaction of para-bromoaniline to yield N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied for their potential biological activities. For example, the compound “3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate (Lapdesf-4c)” has been shown to act as a NO donor, inhibiting platelet aggregation and reducing inflammation associated with sickle cell anemia .Scientific Research Applications
Green Chemistry Applications
- Renewable Building Blocks : Phloretic acid, a phenolic compound, is studied as a sustainable alternative to phenol for enhancing the reactivity towards benzoxazine ring formation, showing potential for renewable and environmentally-friendly material synthesis (Trejo-Machin et al., 2017).
Medicinal Chemistry Insights
- Mesogenic Schiff Bases Synthesis : Research into isoindoline-1,3-dione-based mesogenic Schiff bases explores their structural and thermal behavior, indicating their potential in liquid crystal technology and possibly informing the design of novel materials with specific thermal and mesophase characteristics (Dubey et al., 2018).
Advanced Synthesis Techniques
- Novel Synthesis Approaches : Studies on the synthesis and reactions of new heterocycles derived from o-hydroxybenzyl alcohol showcase the versatility of isopropoxy and related groups in forming heterocyclic compounds with potential applications across various domains of chemistry (Srivastava & Bhardwaj, 1978).
Material Science Developments
- Polylactide Characterization : The preparation and characterization of novel copolymers, including those with isopropylidene groups, highlight the importance of such compounds in developing materials with tailored properties for specific applications, such as biomedical devices (Kumar, Gao, & Gross, 2002).
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives, which this compound is a part of, have been studied for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with various biological targets due to their diverse chemical reactivity .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .
Result of Action
Isoindoline-1,3-dione derivatives are known to have diverse biological activities .
Safety and Hazards
The safety and hazards of similar compounds have been studied in the context of their potential biological activities. For example, the compound “2-((4-(1,3-dioxoisoindolin-2-yl)benzyl)amino)-2-oxoethyl-2-(4-methoxyphenyl)acetate (1h)” has been identified as a new dual cholinesterase and beta-secretase inhibitor without toxicity .
Future Directions
The future directions for the study of “Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate” and similar compounds could involve further investigation of their potential biological activities, such as their roles as NO donors, anti-inflammatory agents, and inhibitors of cholinesterase and beta-secretase . Further studies are needed to confirm their viability as therapeutic agents .
Properties
IUPAC Name |
benzyl 3-(1,3-dioxo-4-propan-2-yloxyisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-14(2)27-17-10-6-9-16-19(17)21(25)22(20(16)24)12-11-18(23)26-13-15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGNMUHDXDXQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
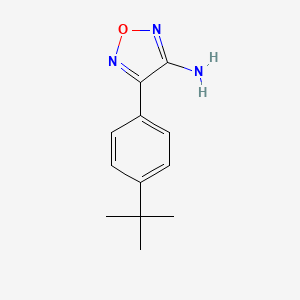
![{4-[4-(2-Thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B2772217.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
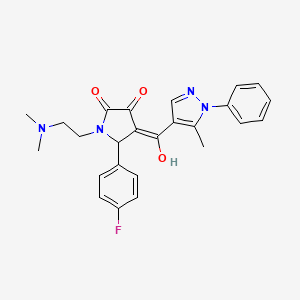
![4-benzoyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772221.png)
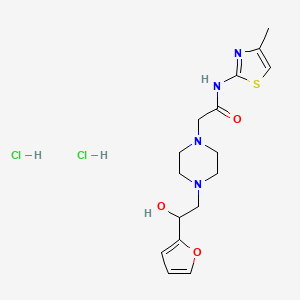
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
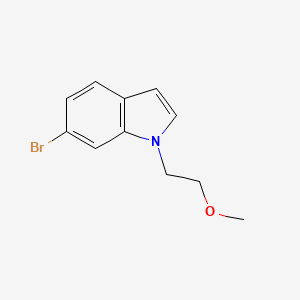
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)

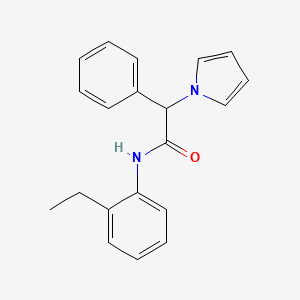
![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)
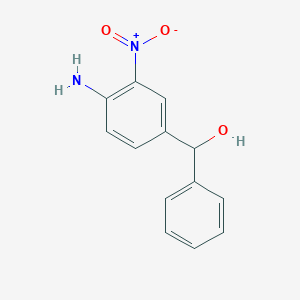
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)
